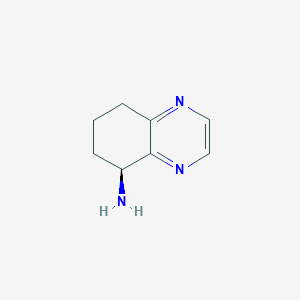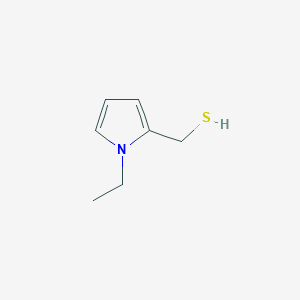
(S)-N'-(Propan-2-ylidene)aziridine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N’-(Propan-2-ylidene)aziridine-2-carbohydrazide is a synthetic organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N’-(Propan-2-ylidene)aziridine-2-carbohydrazide typically involves the following steps:
Formation of Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate alkene with a nitrogen source, such as aziridine or an aziridine precursor, under suitable conditions.
Introduction of Carbohydrazide Group: The carbohydrazide group can be introduced by reacting the aziridine intermediate with a hydrazine derivative.
Formation of Propan-2-ylidene Group:
Industrial Production Methods
Industrial production of (S)-N’-(Propan-2-ylidene)aziridine-2-carbohydrazide may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N’-(Propan-2-ylidene)aziridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted aziridine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of (S)-N’-(Propan-2-ylidene)aziridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The aziridine ring’s high reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine-2-carbohydrazide: Lacks the propan-2-ylidene group but shares the aziridine and carbohydrazide moieties.
N’-Propan-2-ylidenehydrazine: Contains the propan-2-ylidene group but lacks the aziridine ring.
Uniqueness
(S)-N’-(Propan-2-ylidene)aziridine-2-carbohydrazide is unique due to the combination of the aziridine ring, carbohydrazide group, and propan-2-ylidene moiety. This unique structure imparts specific reactivity and potential biological activities that distinguish it from similar compounds.
Propriétés
Formule moléculaire |
C6H11N3O |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
(2S)-N-(propan-2-ylideneamino)aziridine-2-carboxamide |
InChI |
InChI=1S/C6H11N3O/c1-4(2)8-9-6(10)5-3-7-5/h5,7H,3H2,1-2H3,(H,9,10)/t5-/m0/s1 |
Clé InChI |
QYKAJWLHDILPFJ-YFKPBYRVSA-N |
SMILES isomérique |
CC(=NNC(=O)[C@@H]1CN1)C |
SMILES canonique |
CC(=NNC(=O)C1CN1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11922480.png)
